(3-Bromo-1-adamantyl)(diphenyl)methanol
Description
(3-Bromo-1-adamantyl)(diphenyl)methanol is a brominated adamantane derivative featuring a diphenylmethanol moiety. The adamantane core provides exceptional rigidity and thermal stability, while the bromine atom at the 3-position introduces reactivity for further functionalization.
Properties
Molecular Formula |
C23H25BrO |
|---|---|
Molecular Weight |
397.3g/mol |
IUPAC Name |
(3-bromo-1-adamantyl)-diphenylmethanol |
InChI |
InChI=1S/C23H25BrO/c24-22-14-17-11-18(15-22)13-21(12-17,16-22)23(25,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,17-18,25H,11-16H2 |
InChI Key |
MDTMYMODYHSAPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Adamantane-Based Derivatives
- 2-(Adamantan-1-yl)-2-oxoethyl benzoate (2a) : Structure: Contains an adamantyl group linked to a benzoyloxy ester. Properties: Melting point (374–376 K), higher than brominated analogs due to crystalline packing of the planar benzoyl group. Reactivity: The ester group enables nucleophilic acyl substitution, unlike the methanol group in the target compound.
- 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2b) : Structure: Similar to 2a but with a 2-chlorobenzoate substituent. Properties: Lower melting point (348–350 K) due to reduced symmetry compared to 2a.
Diphenylmethanol Derivatives
- (2-Chlorophenyl)(diphenyl)methanol: Structure: Chlorophenyl instead of bromo-adamantyl. Properties: The chloro group increases electron-withdrawing effects, polarizing the C–O bond in the methanol group. Applications: Used as a ligand in catalysis and reference compound in mechanistic studies.
- (3-Bromo-4-methylphenyl)methanol: Structure: Brominated methylphenyl group without adamantane. Properties: Lower steric hindrance compared to the adamantane core, facilitating faster reaction kinetics in nucleophilic substitutions.
Physical and Chemical Properties
- Steric Effects: The adamantane group in the target compound imposes significant steric hindrance, slowing reactions at the methanol oxygen compared to less bulky analogs like (3-Bromo-4-methylphenyl)methanol .
- Electronic Effects: Bromine’s electronegativity and polarizability enhance leaving-group ability compared to chlorine in (2-chlorophenyl)(diphenyl)methanol, though adamantane’s electron-withdrawing nature may offset this .
Reactivity and Stability
- Photodegradation: Brominated compounds like PBDEs undergo photodegradation via debromination .
- Thermal Stability: Adamantane derivatives exhibit high thermal stability due to their diamondoid structure, outperforming non-cyclic analogs like diphenylmethanol derivatives .
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